molecular formula C17H20BrNO B195875 Bromazine hydrochloride CAS No. 1808-12-4

Bromazine hydrochloride

Cat. No.: B195875
CAS No.: 1808-12-4
M. Wt: 334.2 g/mol
InChI Key: NUNIWXHYABYXKF-UHFFFAOYSA-N
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Description

Bromazine hydrochloride, also known as bromodiphenhydramine hydrochloride, is an antihistamine and anticholinergic medication belonging to the ethanolamine class. It is commonly used to treat allergic reactions and symptoms such as itching, runny nose, and sneezing. This compound is an analogue of diphenhydramine, with a bromine atom substitution on one of the phenyl rings .

Mechanism of Action

Target of Action

Bromazine hydrochloride, also known as bromodiphenhydramine, is an antihistamine and anticholinergic medication . It primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha adrenergic receptors , muscarinic receptors , and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, vomiting, and various neurological processes .

Mode of Action

This compound acts as an antagonist to its primary targets In the case of dopamine receptors, for instance, over-stimulation can result in psychotic illness . This compound blocks these receptors, preventing them from becoming over-stimulated, thereby helping to control such conditions .

Biochemical Pathways

Its antihistamine action suggests it may influence pathways involving histamine, a compound involved in local immune responses and acting as a neurotransmitter . Its antagonistic action on muscarinic and NMDA receptors also implies potential effects on neurological pathways .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract . It is primarily metabolized in the liver, with some renal metabolism . The bioavailability of this compound is high , and it has a protein binding of 96% . The elimination half-life ranges from 1 to 4 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on its target receptors. By blocking these receptors, this compound can help control conditions such as allergic reactions, pain, and psychotic illnesses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acidity of the environment can affect the oxidation kinetics of this compound

Biochemical Analysis

Biochemical Properties

Bromazine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has high protein binding of 96% . It is metabolized mostly in the liver through cytochrome P450 (CYP)-mediated pathways .

Cellular Effects

The effects of this compound on cells are primarily related to its antihistamine and anticholinergic properties. It can block the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions, thereby reducing symptoms of allergies .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking histamine H1 receptors. This prevents the actions of histamine, which can cause symptoms of allergies .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound was found to have no effect upon a measurement of complex, co-ordinated, reflex activity in albino rats in oral and subcutaneous doses up to 200 mg./kg. of body weight .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In horses, it is used as a tranquilizer and pre-anaesthesia injection . It does not provide analgesia and is not a very strong sedative, hence it is used combined with opioids or α2 adrenoreceptor agonists, such as clonidine, or both .

Metabolic Pathways

This compound is metabolized mostly in the liver through CYP-mediated pathways . The metabolic mechanisms of this compound remain elusive up to now, but are thought to result in the formation of some reactive metabolites having side effects on the parent drug .

Transport and Distribution

Given its high protein binding , it is likely that it may bind to various proteins that can facilitate its transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromazine hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: this compound is used in studies related to histamine receptors and their role in allergic reactions.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in treating allergic conditions.

    Industry: this compound is used in the formulation of pharmaceutical products for allergy relief

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bromine substitution, which enhances its antihistamine and anticholinergic properties compared to its analogues. This substitution also affects its pharmacokinetic profile, making it more effective in certain clinical scenarios .

Properties

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1808-12-4 (hydrochloride)
Record name Bromazine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6022688
Record name Bromodiphenhydramine
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Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
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Solubility

3.45e-03 g/L
Record name Bromodiphenhydramine
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Mechanism of Action

Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Record name Bromodiphenhydramine
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CAS No.

118-23-0, 1808-12-4
Record name Bromodiphenhydramine
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Record name Bromazine [INN:BAN]
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Record name Bromodiphenhydramine
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Record name Bromazine
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Record name BROMODIPHENHYDRAMINE
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Record name Bromodiphenhydramine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does Bromazine hydrochloride influence respiratory tract fluid production?

A: Studies show that this compound, even at doses ranging from 0.5 to 100 mg/kg, did not affect the volume, specific gravity, relative viscosity, or chloride content of respiratory tract fluid in rabbits, cats, guinea pigs, and albino rats. [] This finding challenges the perceived link between the therapeutic use of antihistamines in cough treatment and their potential impact on respiratory tract fluid properties. []

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